Rifamycin, 3-[(1-piperazinylimino)methyl]-
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Overview
Description
Rifamycin, 3-[(1-piperazinylimino)methyl]-: is a derivative of rifamycin, a well-known antibiotic. This compound is recognized for its potent antibacterial properties and is primarily used in the treatment of various bacterial infections, including tuberculosis. The molecular formula of this compound is C42H56N4O12 , and it has a molecular weight of 808.914 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rifamycin, 3-[(1-piperazinylimino)methyl]- typically involves the reaction of 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. Continuous flow synthesis methods have been developed to reduce the cost and improve the yield of rifampicin, starting from rifamycin S and tert-butylamine . This method uses 25% less 1-amino-4-methyl piperazine and achieves a 16% higher overall yield without changing the solvent and purification process between steps .
Chemical Reactions Analysis
Types of Reactions: Rifamycin, 3-[(1-piperazinylimino)methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Chemistry: In chemistry, Rifamycin, 3-[(1-piperazinylimino)methyl]- is used as a reference standard in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is utilized to study bacterial resistance mechanisms and the efficacy of new antibacterial agents. It serves as a model compound for developing new antibiotics with improved properties.
Medicine: Medically, Rifamycin, 3-[(1-piperazinylimino)methyl]- is employed in the treatment of bacterial infections, particularly tuberculosis. Its potent antibacterial activity makes it a valuable drug in the fight against resistant bacterial strains .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various antibacterial drugs. Its stability and efficacy make it a preferred choice for developing new therapeutic agents.
Mechanism of Action
Rifamycin, 3-[(1-piperazinylimino)methyl]- exerts its antibacterial effects by inhibiting the bacterial DNA-dependent RNA polymerase . This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase, which is essential for the enzyme’s activity .
Comparison with Similar Compounds
Rifampicin: A widely used antibiotic with a similar mechanism of action.
Rifamycin SV: Another derivative of rifamycin, used primarily in the treatment of traveler’s diarrhea.
Rifaximin: A non-systemic antibiotic derived from rifamycin, used to treat gastrointestinal infections.
Uniqueness: Rifamycin, 3-[(1-piperazinylimino)methyl]- is unique due to its specific structural modifications, which enhance its antibacterial activity and stability. Its ability to inhibit bacterial RNA polymerase with high specificity makes it a valuable compound in the treatment of resistant bacterial infections.
Properties
Molecular Formula |
C42H56N4O12 |
---|---|
Molecular Weight |
808.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12+,44-19-/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 |
InChI Key |
FKKVFHDDYXJFFL-BKCGDKOPSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N\N5CCNCC5)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCNCC5)C |
Origin of Product |
United States |
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